molecular formula C16H19N3O2 B7019417 N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B7019417
M. Wt: 285.34 g/mol
InChI Key: KULORNDETXJOJK-UHFFFAOYSA-N
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Description

N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a synthetic organic compound that features a complex structure combining an oxadiazole ring, a tetrahydronaphthalene moiety, and an acetamide group

Properties

IUPAC Name

N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19(10-15-17-11-21-18-15)16(20)9-12-6-7-13-4-2-3-5-14(13)8-12/h6-8,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULORNDETXJOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC=N1)C(=O)CC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene unit can be introduced via Friedel-Crafts alkylation or acylation reactions, using suitable naphthalene derivatives and alkylating agents.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide may exhibit bioactive properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Its potential as a drug candidate can be explored through various in vitro and in vivo studies.

Industry

In the industrial sector, this compound could be used in the development of new polymers, coatings, or other materials with specific properties. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of the tetrahydronaphthalene moiety.

    N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide: Contains a dihydrobenzofuran ring instead of the tetrahydronaphthalene moiety.

Uniqueness

The uniqueness of N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide lies in its combination of the oxadiazole ring and the tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties

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